tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19781132
InChI: InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)10-13-8-9-20(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3
SMILES:
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC19781132

Molecular Formula: C17H33N3O3

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)10-13-8-9-20(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3
Standard InChI Key FMYJTGUXBQSUGR-UHFFFAOYSA-N
Canonical SMILES CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N

Introduction

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a unique combination of structural elements, including a tert-butyl group, a pyrrolidine ring, and an amino acid derivative. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in asymmetric synthesis.

Key Structural Features:

  • Molecular Formula: C17H33N3O3

  • Molecular Weight: Approximately 327.5 g/mol (though some sources report it as 313.44 g/mol, this discrepancy may be due to rounding or slight variations in measurement conditions).

  • Stereochemistry: The (S)-configuration indicates a specific spatial arrangement of atoms, crucial for its biological activity and interactions.

Synthesis of tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

The synthesis of this compound typically involves multiple steps, including enantioselective oxidation and nucleophilic addition reactions. These methods ensure high yields and purity of the target compound. The use of chiral auxiliaries is crucial in maintaining the desired stereochemistry throughout the synthesis process.

Synthesis Steps:

  • Starting Materials: Readily available starting materials are used.

  • Enantioselective Oxidation: This step helps establish the (S)-configuration.

  • Nucleophilic Addition: Adds the necessary functional groups to form the pyrrolidine ring and amino acid derivative.

Potential Applications:

  • Medicinal Chemistry: As a chiral building block in asymmetric synthesis.

  • Biological Research: For studying interactions with enzymes or receptors.

Interaction Studies

Interaction studies involving tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate focus on its binding affinity to biological targets. Techniques such as molecular docking and NMR spectroscopy are used to understand these interactions, which are crucial for evaluating its therapeutic potential and optimizing its design.

Techniques Used:

  • Molecular Docking: To predict binding affinity and specificity.

  • NMR Spectroscopy: To analyze structural interactions and confirm compound identity.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate, including other pyrrolidine derivatives and amino acid derivatives. The uniqueness of this compound lies in its combination of a pyrrolidine ring with an amino acid side chain, potentially leading to distinct pharmacological profiles compared to these similar compounds.

Similar Compounds:

  • Pyrrolidine Derivatives: Known for their roles in neurotransmission and drug development.

  • Amino Acid Derivatives: Often studied for their biological activity and therapeutic potential.

Future Directions:

  • In-depth Biological Studies: To fully elucidate its biological mechanisms and therapeutic potential.

  • Synthetic Modifications: To explore its utility as a chiral building block in asymmetric synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator